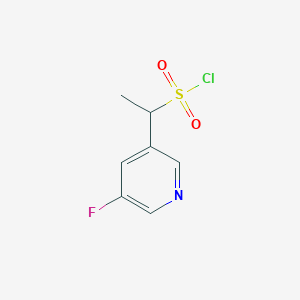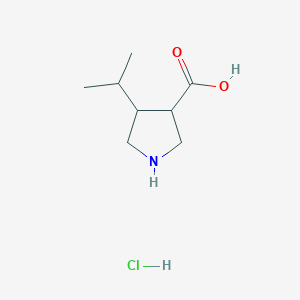
(3S,4S)-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry and potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a protected amino acid derivative followed by cyclization and deprotection steps. The reaction conditions often include the use of reducing agents such as borane-tetrahydrofuran complex and oxidizing agents like chromium trioxide in pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.
化学反应分析
Types of Reactions
(3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like chromium trioxide to form corresponding aldehydes or ketones.
Reduction: Reduction reactions using agents such as borane-tetrahydrofuran complex can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include borane-tetrahydrofuran complex for reduction, chromium trioxide in pyridine for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions can produce alcohols. Substitution reactions result in the replacement of functional groups with nucleophiles.
科学研究应用
(3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit ornithine aminotransferase, an enzyme overexpressed in hepatocellular carcinoma . The compound exerts its effects through noncovalent interactions with the enzyme, leading to its inactivation and subsequent inhibition of cancer cell growth.
相似化合物的比较
Similar Compounds
Similar compounds to (3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride include:
- (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid
- (1S,3S)-3-amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid
Uniqueness
What sets (3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride apart from similar compounds is its specific stereochemistry and its ability to inhibit ornithine aminotransferase through noncovalent interactions. This unique mechanism of action makes it a valuable compound in the study of enzyme inhibition and cancer treatment.
属性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC 名称 |
4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5(2)6-3-9-4-7(6)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H |
InChI 键 |
KQUQFLJSGGPCAU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CNCC1C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13646014.png)

![(S)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13646033.png)
![7,18-di(butan-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13646037.png)
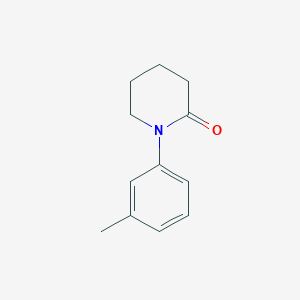
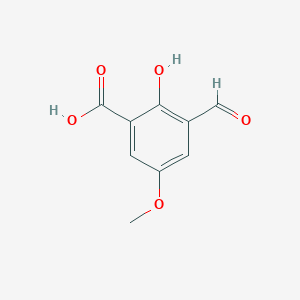
![4-Hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B13646063.png)
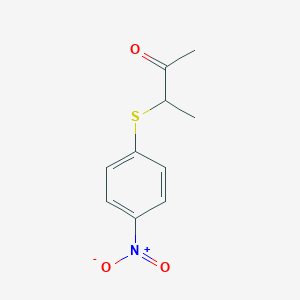
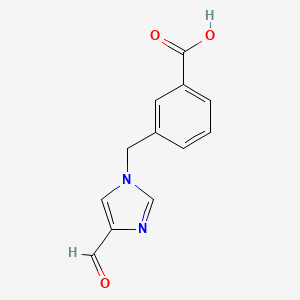

![tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate](/img/structure/B13646077.png)
